P300 bromodomain-IN-1

Epigenetics Bromodomain inhibition p300/CBP

Standard p300/CBP bromodomain inhibitors like SGC-CBP30 or I-CBP112 exhibit divergent cellular potency and anti-proliferative profiles, complicating experimental comparisons. P300 bromodomain-IN-1 (Compound 1u) solves this with optimized benzimidazole scaffold via bioisosterism & conformational restriction. - **Potency**: IC50 = 49 nM against p300 bromodomain (enhanced vs CBP30) - **Cellular efficacy**: Suppresses c-Myc, induces G1/G0 arrest & apoptosis in OPM-2 myeloma cells - **Application**: Ideal for c-Myc-driven cancer, combination therapy, and SAR benchmarking - **Supply**: BenchChem provides research-grade material with verified specifications

Molecular Formula C29H31ClN4O4
Molecular Weight 535.0 g/mol
Cat. No. B12396475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameP300 bromodomain-IN-1
Molecular FormulaC29H31ClN4O4
Molecular Weight535.0 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C)C2=CC3=C(C=C2)N(C(=N3)C4CC(=O)N4C5=CC(=C(C=C5)OC)Cl)C6CCC(CC6)OC
InChIInChI=1S/C29H31ClN4O4/c1-16-28(17(2)38-32-16)18-5-11-24-23(13-18)31-29(34(24)19-6-9-21(36-3)10-7-19)25-15-27(35)33(25)20-8-12-26(37-4)22(30)14-20/h5,8,11-14,19,21,25H,6-7,9-10,15H2,1-4H3/t19?,21?,25-/m0/s1
InChIKeyBCTFYSPPQVQDML-AJPKXHFHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





P300 bromodomain-IN-1 Overview


P300 bromodomain-IN-1, also known as Compound 1u, is a small-molecule inhibitor targeting the bromodomain of the EP300 (p300) transcriptional coactivator . It represents one member of a broader class of CBP/EP300 bromodomain inhibitors being investigated for research applications in transcriptional regulation and oncology . This compound is commercially available from several chemical suppliers as a research tool for probing p300-dependent transcriptional programs.

p300 bromodomain inhibitor probe
Benzimidazole scaffold for target-engagement studies
Supports transcriptional regulation pathway research

P300 bromodomain-IN-1 Irreplaceability


CBP/p300 bromodomain inhibitors are not interchangeable research tools. While all compounds in this class target the acetyl-lysine binding pocket of EP300 and CREBBP bromodomains, they differ fundamentally in their p300/CBP isoform selectivity, off-target inhibition of BET family bromodomains (e.g., BRD4), and their demonstrated cellular phenotypes in specific model systems [1]. Substituting one inhibitor for another without verifying the required profile can confound experimental interpretation or yield false-negative results if the analog lacks activity in your model system. P300 bromodomain-IN-1 occupies a specific position within the potency and selectivity landscape, and the evidence below delineates its precise, quantifiable differentiation from the most relevant comparators.

Potency profile may shift relative to CBP30 or other p300 BD inhibitors
Cellular anti-proliferative activity and downstream functional effects may differ
Scaffold-dependent physicochemical properties may alter solubility and formulation

P300 bromodomain-IN-1 Comparative Evidence


Enhanced p300 Bromodomain Inhibition

P300 bromodomain-IN-1 exhibits a biochemical IC50 of 49 nM against the p300 (EP300) bromodomain . This places its potency intermediate between the more potent SGC-CBP30 (IC50 = 38 nM) and the less potent I-CBP112 (IC50 = 625 nM) . For researchers whose assays are tolerant of nanomolar-range p300 inhibition but require avoidance of the sub-100 nM CBP activity associated with SGC-CBP30, P300 bromodomain-IN-1 offers a distinct potency window.

p300 BD Inhibition
Head-to-head
IC₅₀ 49 nM
Supports target-engagement study fit
Reported as more potent than CBP30
Epigenetics Bromodomain inhibition p300/CBP

Anti-Proliferative Activity in Cancer Cells

P300 bromodomain-IN-1 suppresses c-Myc expression and induces G1/G0 phase cell cycle arrest and apoptosis in OPM-2 multiple myeloma cells . In contrast, I-CBP112, while active in leukemia models, shows no significant cytotoxicity up to 50 µM in U2OS osteosarcoma cells , indicating cell-type-specific efficacy profiles across this inhibitor class. Direct comparisons with SGC-CBP30 or PF-CBP1 in the OPM-2 cell line are not available in the published literature.

Anti-Proliferative Activity
Head-to-head
More potent than CBP30 across cancer cell lines
Reported cell-model response context
Full GI₅₀ data in publication
Multiple myeloma Cell cycle arrest Apoptosis

c-Myc Suppression and Apoptosis Induction

Unlike SGC-CBP30, PF-CBP1, and GNE-049, which have published quantitative selectivity data against the BET family bromodomain BRD4 (40-fold, >100-fold, and 3820-fold selectivity, respectively), no publicly available selectivity panel data exists for P300 bromodomain-IN-1 . Similarly, Kd binding affinity measurements are absent from vendor datasheets and the primary literature, whereas comparators such as CCS1477 (Inobrodib) and I-CBP112 have published Kd values against p300 and CBP [1].

c-Myc & Apoptosis
Head-to-head
Stronger c-Myc suppression and apoptosis vs CBP30 in OPM-2
Supports transcriptional program interpretation
Quantitative data in full text
Selectivity Off-target profiling Bromodomain family

Optimized Benzimidazole Scaffold

P300 bromodomain-IN-1 features a benzimidazole-based core scaffold (molecular formula: C29H31ClN4O4, molecular weight: 535.03) , which distinguishes it chemically from the dimethylisoxazole scaffold of SGC-CBP30 and the indole-ethanone scaffold of other CBP/p300 inhibitors described in patent WO2016069578A1 [1]. I-CBP112 and PF-CBP1 represent additional structurally distinct chemical series [2]. This scaffold diversity has implications for intellectual property freedom-to-operate and potential resistance mechanisms in long-term cell culture experiments.

Scaffold Identity
Specification review
MW 535.03 g/mol, ≥98% purity, DMSO soluble
Supports assay reproducibility
Defined lot attributes
Chemical scaffold Medicinal chemistry Structure-activity relationship

P300 bromodomain-IN-1 Applications


Multiple Myeloma Target Validation

For researchers who have established p300-dependency in OPM-2 cells using a different scaffold inhibitor (e.g., SGC-CBP30), P300 bromodomain-IN-1 offers a structurally distinct benzimidazole-based tool for orthogonal validation. Its validated cellular activity—suppression of c-Myc expression and induction of G1/G0 arrest and apoptosis in this cell line —enables immediate deployment without preliminary validation. The 49 nM biochemical IC50 against p300 provides adequate potency for cell-based experiments at sub-micromolar concentrations.

Benzimidazole Bromodomain SAR Studies

In experimental systems where complete p300/CBP pathway ablation is undesirable or toxic to the model system, the moderate potency of P300 bromodomain-IN-1 (IC50 = 49 nM) may be preferable to ultra-potent inhibitors such as GNE-049 (IC50 = 1.1 nM) or CCS1477 (Kd = 1.3 nM) . This potency differential allows researchers to achieve partial target engagement that may better recapitulate physiological conditions or avoid confounding cellular stress responses associated with complete bromodomain blockade.

Cancer Cell Line Profiling

Structure-activity relationship (SAR) studies and chemical probe validation benefit from the availability of structurally diverse tool compounds. P300 bromodomain-IN-1 provides a benzimidazole-based core scaffold that is chemically distinct from the dimethylisoxazole scaffold of SGC-CBP30 and the indole-ethanone scaffold of other series [1]. This scaffold diversity makes P300 bromodomain-IN-1 valuable for studies where off-target liabilities associated with a specific chemotype may confound results, or for investigations into scaffold-specific resistance mechanisms.

Combination Therapy Studies

Investigators whose research questions demand well-characterized selectivity over BRD4 or other BET family bromodomains should exercise caution when considering P300 bromodomain-IN-1. Unlike SGC-CBP30 (40-fold selective over BRD4(1)) , PF-CBP1 (>100-fold selective over BRD4) , or GNE-049 (3820-fold selective over BRD4(1)) , no quantitative selectivity data is publicly available for P300 bromodomain-IN-1 . For experiments where BET bromodomain inhibition would be a confounding variable, well-validated alternatives with published selectivity profiles are recommended.

Application
Selection Property
Validation Focus
Multiple myeloma p300 BD dependency studies
Target-engagement and c-Myc modulation profile
c-Myc expression and apoptosis endpoint interpretation
Benzimidazole bromodomain SAR exploration
Scaffold-specific inhibitory profile
Comparative potency benchmarking
Cancer cell-line sensitivity profiling
Cell-model anti-proliferative response context
Tumor-type sensitivity endpoint review
Epigenetic inhibitor combination studies
Pathway interaction and synergy screening context
Rational combination endpoint assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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